

8-Amino-1-octanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Amino-1-octanol

Cat. No.: B099503

[Get Quote](#)

An In-depth Technical Guide to **8-Amino-1-octanol**: Chemical Properties, Structure, and Applications

Abstract

8-Amino-1-octanol is a bifunctional organic molecule featuring a primary amine and a primary alcohol group. This linear C8 compound serves as a valuable building block in organic synthesis and is of particular interest to researchers in materials science and drug development. Its dual functionality allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and permeation enhancers. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characteristics, potential synthetic and analytical workflows, and safety information.

Chemical Structure and Identifiers

8-Amino-1-octanol consists of an eight-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and an amino group at the other (C8).

- IUPAC Name: 8-aminoctan-1-ol[1]
- Molecular Formula: C₈H₁₉NO[2][3]
- Canonical SMILES: NCCCCCCC[3]

- InChI: InChI=1S/C8H19NO/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2[4]
- InChIKey: WDCOJSGXSPGNFK-UHFFFAOYSA-N[1][4]
- CAS Number: 19008-71-0[1]

Physicochemical Properties

The physical and chemical properties of **8-Amino-1-octanol** are summarized in the table below. It is a solid at room temperature, appearing as a white to off-white powder or crystal.[3] It is soluble in methanol.[3][5][6]

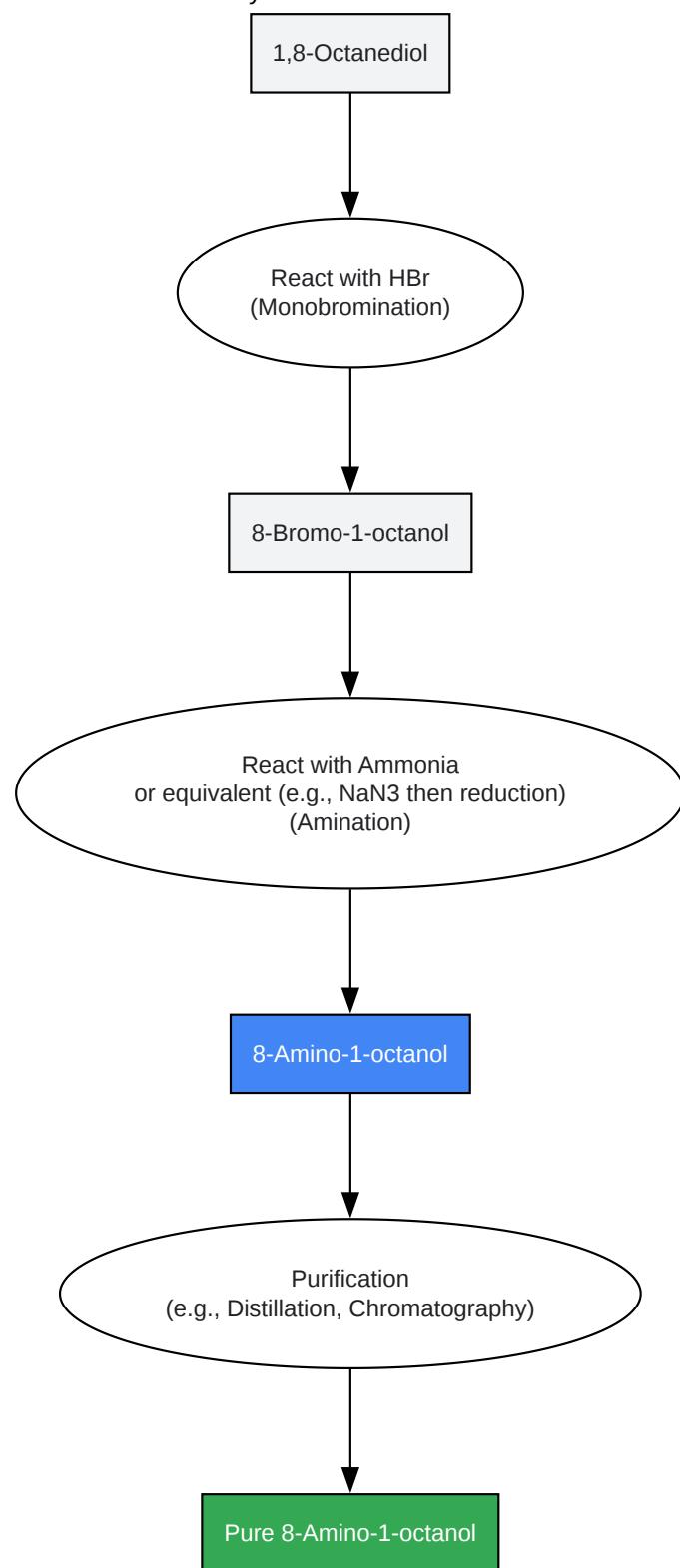
Property	Value	Source(s)
Molecular Weight	145.24 g/mol	[3][5]
Monoisotopic Mass	145.146664230 Da	[3][4]
Melting Point	60.0 to 65.0 °C	[1][5]
Boiling Point	232.9 ± 23.0 °C at 760 mmHg (Predicted)	[1][5][6]
Density	0.897 ± 0.06 g/cm ³ (Predicted)	[5][6]
pKa	15.19 ± 0.10 (Predicted)	[3][6]
Appearance	White to Almost white powder to crystal	[3]
XLogP3-AA	1.1	[3]

Spectroscopic Characterization

While specific experimental spectra for **8-Amino-1-octanol** require direct analysis, its characteristic features can be predicted based on its functional groups.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for the N-H and O-H bonds. A primary amine typically exhibits a pair of N-H stretching bands around 3300-3500 cm⁻¹.[7] The alcohol O-H stretch will appear as a broad band in the same

region, approximately 3200-3600 cm^{-1} .^[8] C-N stretching absorptions for aliphatic amines are found between 1000 and 1250 cm^{-1} .^[8]


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Protons on the carbon adjacent to the nitrogen (C8) would likely appear in the 2.3-3.0 ppm range.^[8] Protons on the carbon adjacent to the oxygen (C1) would be expected around 3.6 ppm. The signals for the N-H and O-H protons can be broad and their chemical shifts are concentration-dependent, often appearing between 0.5-5.0 ppm. ^[8] Addition of D_2O would cause the N-H and O-H signals to disappear, confirming their identity.^[8]
 - ^{13}C NMR: The carbon bonded to the nitrogen (C8) and the carbon bonded to the oxygen (C1) would be the most deshielded, appearing further downfield (e.g., in the 30-65 ppm range) compared to the other methylene carbons in the aliphatic chain.^{[7][8]}
- Mass Spectrometry (MS): According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.^[7] **8-Amino-1-octanol**, with one nitrogen atom and a molecular weight of approximately 145.24, is consistent with this rule. The mass spectrum would likely show fragmentation patterns resulting from cleavage alpha to the amine or alcohol functional groups.^[7]

Experimental Protocols

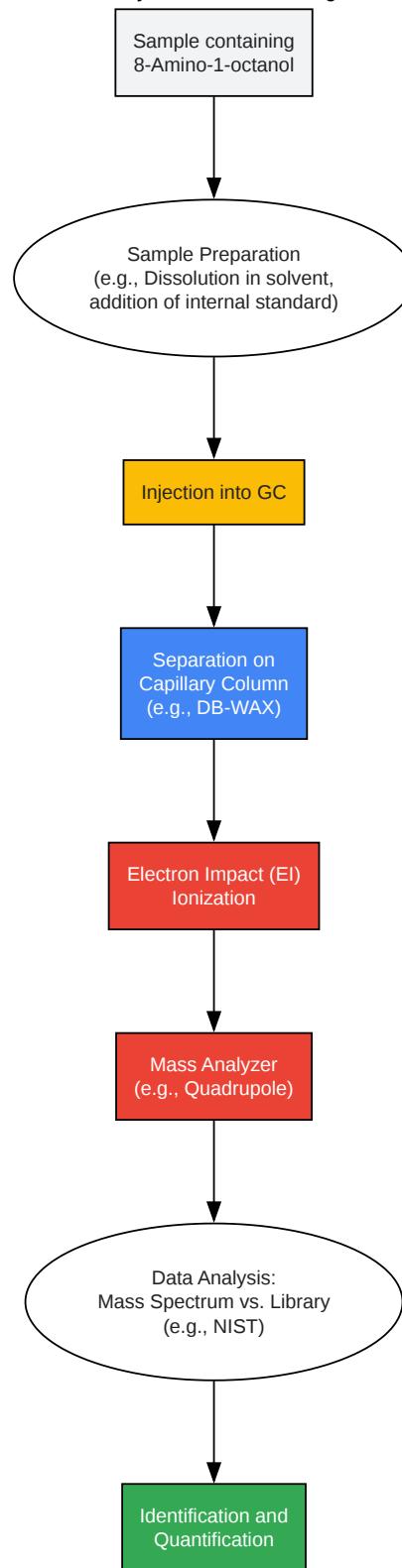
Illustrative Synthesis Workflow

A plausible synthetic route to **8-Amino-1-octanol** can be adapted from methods used for similar compounds, such as the synthesis of 8-aminooctanoic acid from 1,8-octanediol.^{[9][10]} The key steps would involve monobromination of the diol followed by nucleophilic substitution with an amino group precursor.

Illustrative Synthesis of 8-Amino-1-octanol

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway for **8-Amino-1-octanol**.


Methodology Detail:

- Monobromination: 1,8-octanediol is reacted with a controlled amount of an acid like hydrobromic acid (HBr) to selectively replace one hydroxyl group with a bromine atom, yielding 8-bromo-1-octanol.[\[9\]](#)[\[10\]](#)
- Amination: The resulting 8-bromo-1-octanol is then reacted with ammonia or a suitable nitrogen nucleophile. A common two-step alternative involves reaction with sodium azide (NaN_3) to form an alkyl azide, which is subsequently reduced to the primary amine.
- Purification: The final product is purified from the reaction mixture using standard laboratory techniques such as distillation under reduced pressure or column chromatography.

General Analytical Workflow (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile and semi-volatile organic compounds like **8-Amino-1-octanol**.

General Analytical Workflow using GC-MS

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **8-Amino-1-octanol** via GC-MS.

Methodology Detail:

- **Sample Preparation:** A known quantity of the sample is dissolved in a suitable solvent (e.g., methanol). An internal standard (such as 2-octanol) may be added for accurate quantification.[11]
- **GC Separation:** The prepared sample is injected into the gas chromatograph. The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the capillary column (e.g., a DB-WAX column).[11]
- **MS Detection:** As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.[11]
- **Data Analysis:** The resulting mass spectrum for each eluting peak is compared against a spectral library (like NIST) to confirm the identity of the compound. The peak area relative to the internal standard is used for quantification.[11]

Applications in Research and Drug Development

8-Amino-1-octanol is categorized as an ω -Aminoalkanol, a class of compounds that are important building blocks in chemical synthesis.[12]

- **Pharmaceutical Intermediates:** Vicinal amino alcohols are a common and important structural motif found in a wide range of natural products and pharmaceuticals.[13] As a linear amino alcohol, **8-Amino-1-octanol** serves as a precursor for synthesizing more complex drug candidates.
- **Permeation Enhancers:** The related compound, 8-aminoctanoic acid, is a key intermediate in the synthesis of N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC), a well-known oral permeation enhancer.[9] This highlights the potential utility of the C8-amino-functionalized backbone in developing agents that improve drug delivery and bioavailability.
- **Prodrug Development:** Amino acids and related structures are frequently used as promoieties in prodrug design to improve properties like water solubility, permeability, and

targeted delivery.^[14] The amino and hydroxyl groups on **8-Amino-1-octanol** offer two points for covalent linkage to a parent drug molecule, enabling its use in various prodrug strategies.

Safety and Handling

8-Amino-1-octanol is classified as an irritant. Standard laboratory safety precautions should be followed during handling.

Category	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation mark)	[1]
Signal Word	Warning	[1]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.	[1]
Precautionary Statements	P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.	
Storage	Keep in a dark place, under an inert atmosphere, at room temperature. [3] [5]	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Amino-1-octanol | 19008-71-0 [sigmaaldrich.com]
- 2. 8-Amino-1-octanol | C8H19NO | CID 15919832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - 8-amino-1-octanol (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 5. 19008-71-0 CAS MSDS (8-AMINO-1-OCTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 8-AMINO-1-OCTANOL Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. CN115557846B - Synthesis method of 8-aminocaprylic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. 8-AMINO-1-OCTANOL CAS#: 19008-71-0 [amp.chemicalbook.com]
- 13. research.aalto.fi [research.aalto.fi]
- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Amino-1-octanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099503#8-amino-1-octanol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b099503#8-amino-1-octanol-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com